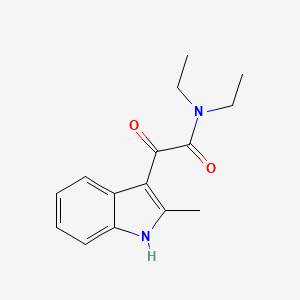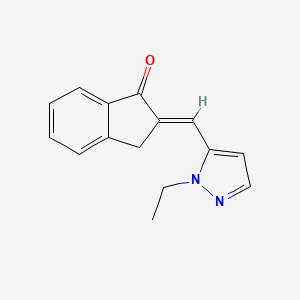
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one is a chemical compound with potential therapeutic applications. It is commonly referred to as EPI and belongs to the family of indenone derivatives. EPI has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In
作用机制
The mechanism of action of EPI is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. EPI has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, EPI has been found to inhibit the TGF-β/Smad signaling pathway, which is involved in fibrosis.
Biochemical and Physiological Effects:
EPI has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EPI inhibits the production of pro-inflammatory cytokines, reduces the proliferation of cancer cells, and inhibits the activation of fibroblasts. In vivo studies have shown that EPI has anti-inflammatory effects in animal models of arthritis and colitis. EPI has also been found to inhibit tumor growth in animal models of cancer. Furthermore, EPI has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
实验室实验的优点和局限性
One advantage of using EPI in lab experiments is its high purity and stability. EPI is a yellow crystalline solid that can be easily synthesized with high yields and purity. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using EPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPI is not fully understood, which can make it challenging to design experiments to elucidate its effects.
未来方向
There are several future directions for research on EPI. One direction is to further explore its anti-inflammatory effects in different animal models of inflammation. Another direction is to investigate its potential as a therapeutic agent for cancer and fibrosis. Additionally, more studies are needed to elucidate the mechanism of action of EPI and to identify its molecular targets. Furthermore, the development of more efficient methods for synthesizing EPI and improving its solubility could enhance its potential for therapeutic applications.
合成方法
The synthesis of EPI involves the reaction of 1-ethyl-5-pyrazolone with 2,3-dihydro-1H-inden-1-one in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of EPI as a yellow crystalline solid. This synthetic method has been optimized to achieve high yields of EPI with a purity of over 98%.
科学研究应用
EPI has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that EPI exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EPI has also been found to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, EPI has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing collagen deposition.
属性
IUPAC Name |
(2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-17-13(7-8-16-17)10-12-9-11-5-3-4-6-14(11)15(12)18/h3-8,10H,2,9H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJENYFOFMPKV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2791794.png)

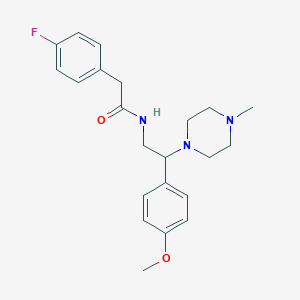

![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

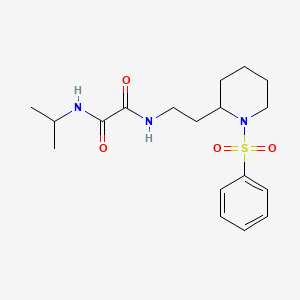
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

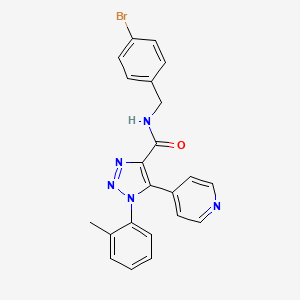
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
